molecular formula C12H11ClN2O2 B1626569 2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one CAS No. 77541-65-2

2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one

Cat. No.: B1626569
CAS No.: 77541-65-2
M. Wt: 250.68 g/mol
InChI Key: GBVKANQQLBNAJH-UHFFFAOYSA-N
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Description

2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a pyridazinone core with benzyl, chloro, and methoxy substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of Substituents: The benzyl, chloro, and methoxy groups can be introduced through various substitution reactions. For example, benzylation can be performed using benzyl halides in the presence of a base, chlorination can be achieved using chlorinating agents like thionyl chloride, and methoxylation can be done using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the pyridazinone ring or substituents using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, thionyl chloride, methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-5-chloro-4-methoxypyridazine: Similar structure but lacks the ketone group.

    2-benzyl-5-chloro-4-methoxypyrimidine: Contains a pyrimidine ring instead of a pyridazine ring.

    2-benzyl-5-chloro-4-methoxyquinazoline: Features a quinazoline ring system.

Uniqueness

2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one is unique due to its specific combination of substituents and the pyridazinone core, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-benzyl-5-chloro-4-methoxypyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-17-11-10(13)7-14-15(12(11)16)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVKANQQLBNAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NN(C1=O)CC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542946
Record name 2-Benzyl-5-chloro-4-methoxypyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77541-65-2
Record name 2-Benzyl-5-chloro-4-methoxypyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a round bottom flask was added 2-benzyl-4,5-dichloropyridazin-3(2H)-one (7.14 gm, 27.99 mmol), dioxane (125 ml, anhydrous). To the resulting reaction mixture was slowly added 25%/NaOMe in MeOH solution (6.98 ml, 30.51 mmol). The reaction was stirred at rt for 70 min. After this time, the reaction mixture was diluted with water (200 ml). The resulting solution was poured into a separatory funnel and extracted with CH2Cl2 (2×100 ml). The combined organic layers were washed with saturated aqueous NaCl (10 ml). The organic layer was then slurried with MgSO4 to remove excess water, filtered and concentrated to give the crude product. The crude product was purified using an automated column chromatography system (ISCO, 120 gm silica gel) eluting with 0-5% MeOH/CH2Cl2 to give product 2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one as colorless oil (6.5 gm, 93% yield). HPLC retention time (method A) 3.090 min; LCMS (M+H)=251.2.
Quantity
7.14 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.98 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-benzyl-4,5-dichloropyridazin-3(2H)-one (73.1 g, 286.6 mmol) in 1,4-dioxane (700 mL) was added 25 wt. % solution of NaOMe in MeOH (72.0 mL, 315 mmol) at RT under argon over 15 min. The resultant dark reaction mixture was stirred at RT for 1.5 h. The solvent was evaporated and to the resultant residue was added water (500 mL). The aqueous mixture was extracted with methylene chloride (4×120 mL). The combined organic layers were washed with water (2×300 mL) and then by saturated aqueous NaCl (2×150 mL). The organic layer was dried over MgSO4, filtered and concentrated to obtain the crude product. This crude product was purified by silica gel column chromatography eluting with 30% EtOAc/hexanes to give the title compound, 2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one (56.0 g, 78%) as pale yellow oil. HPLC: 3.19 min; MS, M+H=251. 1H NMR (DMSO-d6, 500 MHz): δ 8.05 (1H, s), 7.26-7.34 (5H, m), 5.24 (2H, s), 4.15 (3H, s).
Quantity
73.1 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
72 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirring solution of 2-benzyl-4,5-dichloropyridazin-3(2H)-one (22.9 g, 89.8 mmol) in 1,4-dioxane (300 mL) at RT under argon was added NaOMe (22.4 mL, 25% solution in MeOH, 97.9 mmol) over 10 min by syringe. After 2 h, TLC indicated the reaction was completed. The reaction mixture was concentrated under reduced pressure. A saturated solution of NaCl (200 mL) was added and the resulting solution was extracted with CH2Cl2 (2×100 mL). The combined organic layers were dried (Na2SO4), concentrated under vacuum and purified by silica gel column chromatography eluting with CH2Cl2 to give the title compound, 2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one (20.3 g, 90%) as a colorless oil. TLC (CH2Cl2, Rf=0.4); MS [M+H]+ 251; HPLC retention time=2.74 min.
Quantity
22.9 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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